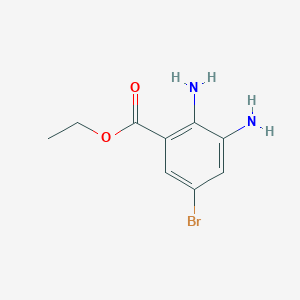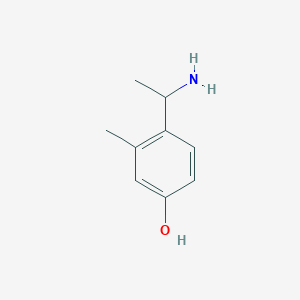![molecular formula C17H19NO B13505493 8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13505493.png)
8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a chemical compound belonging to the benzazepine class Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetic acid derivatives and methoxy-substituted benzylamines.
Cyclization: The key step involves the cyclization of these starting materials to form the benzazepine ring. This can be achieved through various cyclization reactions, including the Pictet-Spengler reaction.
Industrial Production Methods
Industrial production of 8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter systems.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with specific molecular targets and pathways. It is known to act as a partial agonist at dopamine D1-like receptors, which are involved in various neurological processes . This interaction modulates the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways.
類似化合物との比較
Similar Compounds
1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol: This compound is structurally similar but contains additional hydroxyl groups at the 7 and 8 positions.
N-allyl-1-phenyl-2,3,4,5-tetrahydro-3-benzazepine-7,8-diol: This compound has an allyl group and is known for its selective dopamine D1-like receptor partial agonist activity.
Uniqueness
8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine is unique due to the presence of the methoxy group at the 8-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzazepine derivatives and contributes to its specific interactions with molecular targets.
特性
分子式 |
C17H19NO |
|---|---|
分子量 |
253.34 g/mol |
IUPAC名 |
7-methoxy-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine |
InChI |
InChI=1S/C17H19NO/c1-19-15-8-7-14-9-10-18-12-17(16(14)11-15)13-5-3-2-4-6-13/h2-8,11,17-18H,9-10,12H2,1H3 |
InChIキー |
PIEOYUKTDZQDKN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(CCNCC2C3=CC=CC=C3)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-7-one](/img/structure/B13505411.png)
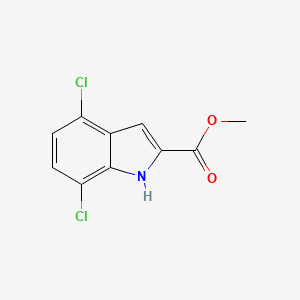

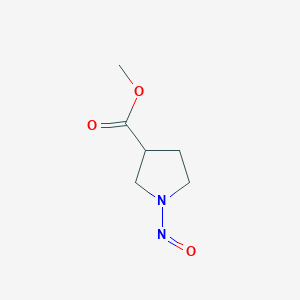
![6-Bromo-8-(difluoromethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B13505424.png)
![Ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B13505436.png)



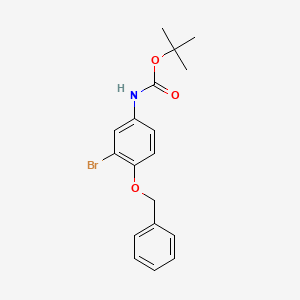

![6-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13505469.png)
